molecular formula C14H20N2O2S2 B2659822 2-((4-methylbenzyl)thio)-1-(propylsulfonyl)-4,5-dihydro-1H-imidazole CAS No. 868218-01-3

2-((4-methylbenzyl)thio)-1-(propylsulfonyl)-4,5-dihydro-1H-imidazole

Cat. No.: B2659822
CAS No.: 868218-01-3
M. Wt: 312.45
InChI Key: LLBHOUNRYKRMBV-UHFFFAOYSA-N
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Description

2-((4-methylbenzyl)thio)-1-(propylsulfonyl)-4,5-dihydro-1H-imidazole is a synthetic organic compound characterized by its unique chemical structure This compound features a combination of a 4-methylbenzylthio group and a propylsulfonyl group attached to a dihydroimidazole ring

Scientific Research Applications

2-((4-methylbenzyl)thio)-1-(propylsulfonyl)-4,5-dihydro-1H-imidazole has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Preparation Methods

The synthesis of 2-((4-methylbenzyl)thio)-1-(propylsulfonyl)-4,5-dihydro-1H-imidazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the 4-methylbenzylthio intermediate: This step involves the reaction of 4-methylbenzyl chloride with sodium thiolate to form 4-methylbenzylthio.

    Synthesis of the dihydroimidazole ring: The dihydroimidazole ring is synthesized by reacting an appropriate amine with a carbonyl compound under acidic conditions.

    Attachment of the propylsulfonyl group:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

2-((4-methylbenzyl)thio)-1-(propylsulfonyl)-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or sulfides.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl or thio groups are replaced by other nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.

Mechanism of Action

The mechanism of action of 2-((4-methylbenzyl)thio)-1-(propylsulfonyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-((4-methylbenzyl)thio)-1-(propylsulfonyl)-4,5-dihydro-1H-imidazole can be compared with other similar compounds, such as:

    2-((4-methylbenzyl)thio)benzoic acid: This compound shares the 4-methylbenzylthio group but has a different core structure.

    2-((4-(trifluoromethyl)benzyl)thio)benzo[d]thiazole: This compound features a trifluoromethyl group instead of a propylsulfonyl group.

    N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound has a thiourea core and is known for its catalytic properties.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-[(4-methylphenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2S2/c1-3-10-20(17,18)16-9-8-15-14(16)19-11-13-6-4-12(2)5-7-13/h4-7H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLBHOUNRYKRMBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCN=C1SCC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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